Trimethyl{[(2-nitrophenyl)sulfanyl]oxy}silane
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Overview
Description
Trimethyl-(2-nitrophenyl)sulfanyloxy-silane is a chemical compound with the molecular formula C9H13NO3SSi It is characterized by the presence of a trimethylsilyl group attached to a sulfanyloxy group, which is further connected to a 2-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl-(2-nitrophenyl)sulfanyloxy-silane typically involves the reaction of 2-nitrophenol with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which subsequently reacts with a sulfur-containing reagent to yield the final product. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods
Industrial production of trimethyl-(2-nitrophenyl)sulfanyloxy-silane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations to ensure high yield and purity of the product. The final product is typically purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Trimethyl-(2-nitrophenyl)sulfanyloxy-silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Trimethyl-(2-nitrophenyl)sulfanyloxy-silane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of trimethyl-(2-nitrophenyl)sulfanyloxy-silane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The nitro group can undergo reduction to form an amino group, which can further react with other molecules. The trimethylsilyl group can be substituted, allowing the compound to act as a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl chloride: Used in similar substitution reactions but lacks the nitrophenyl group.
2-Nitrophenol: Contains the nitrophenyl group but lacks the trimethylsilyl and sulfanyloxy groups.
Trimethylsilyl sulfide: Contains the trimethylsilyl and sulfanyloxy groups but lacks the nitrophenyl group.
Uniqueness
Trimethyl-(2-nitrophenyl)sulfanyloxy-silane is unique due to the combination of the trimethylsilyl, sulfanyloxy, and nitrophenyl groups in a single molecule. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable reagent in organic synthesis and other scientific research applications.
Properties
CAS No. |
58534-20-6 |
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Molecular Formula |
C9H13NO3SSi |
Molecular Weight |
243.36 g/mol |
IUPAC Name |
trimethyl-(2-nitrophenyl)sulfanyloxysilane |
InChI |
InChI=1S/C9H13NO3SSi/c1-15(2,3)13-14-9-7-5-4-6-8(9)10(11)12/h4-7H,1-3H3 |
InChI Key |
UGLDXDYSHBJAEO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OSC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
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